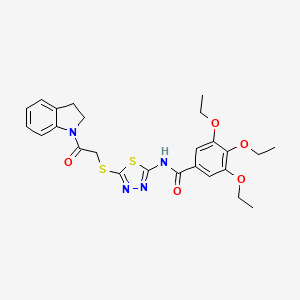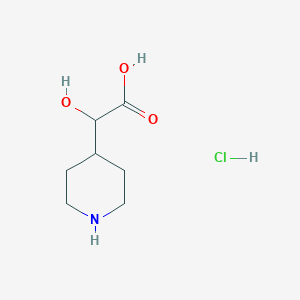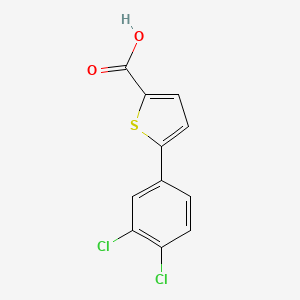
3,4,5-triethoxy-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-triethoxy-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H28N4O5S2 and its molecular weight is 528.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, which form part of the compound’s structure, have been reported to exhibit antiviral properties. Compounds similar to the one have shown inhibitory activity against influenza A and other viruses . This suggests potential use in researching new antiviral drugs, especially in the context of emerging viral pathogens.
Anti-inflammatory Properties
The indole moiety is known for its anti-inflammatory effects. Research into indole derivatives has indicated their potential in treating inflammatory conditions . The compound could be valuable in the development of new anti-inflammatory therapies, possibly with fewer side effects than current medications.
Anticancer Research
Indole derivatives have been found to possess anticancer activities. They can bind with high affinity to multiple receptors, which is helpful in developing new therapeutic agents . The compound could be used in the synthesis of new drugs or as a tool in cancer biology studies to understand tumor progression and metastasis.
Anti-HIV Applications
Compounds containing the indole nucleus have shown promise as anti-HIV agents. They have been tested against HIV-1 and HIV-2 strains, indicating potential applications in the research and development of new treatments for HIV/AIDS .
Antioxidant Effects
The indole structure within the compound may confer antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders. The compound could be used in studies aimed at understanding oxidative mechanisms or in the search for novel antioxidants .
Antimicrobial and Antitubercular Activity
Research has highlighted the antimicrobial and antitubercular activities of indole derivatives. These properties make the compound a candidate for exploring new treatments for bacterial infections, including drug-resistant strains .
Antidiabetic Potential
Indole derivatives have been associated with antidiabetic activity. The compound could be instrumental in diabetes research, potentially leading to the discovery of new therapeutic agents that regulate blood sugar levels .
Antimalarial and Anticholinesterase Activities
The compound’s indole core may contribute to antimalarial and anticholinesterase activities. This opens avenues for research into treatments for malaria and neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors are a key part of therapy .
Eigenschaften
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S2/c1-4-32-19-13-17(14-20(33-5-2)22(19)34-6-3)23(31)26-24-27-28-25(36-24)35-15-21(30)29-12-11-16-9-7-8-10-18(16)29/h7-10,13-14H,4-6,11-12,15H2,1-3H3,(H,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYMGWJFPUKUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Ethoxy-2-(4-(phenylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2956983.png)
amine](/img/structure/B2956988.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,4-dichloroanilino)acrylaldehyde O-methyloxime](/img/structure/B2956989.png)


![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2956994.png)

![Ethyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate](/img/structure/B2956999.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride](/img/structure/B2957000.png)



![6-[[4-(3-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2957004.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)